3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Its structure features:
- 4-Fluorophenyl group at position 3, enhancing lipophilicity and metabolic stability.
- Thioether linkage at position 2, contributing to redox modulation and binding affinity.
- 4-Methylpiperidin-1-yl fragment attached via a carbonyl group, which may influence receptor selectivity and pharmacokinetics.
Synthetically, thienopyrimidinones are typically prepared via cyclocondensation of thiophene derivatives with aldehydes and amines under acidic conditions .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S2/c1-13-6-9-23(10-7-13)17(25)12-28-20-22-16-8-11-27-18(16)19(26)24(20)15-4-2-14(21)3-5-15/h2-5,13H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBGHKSTNMHPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes, derived from evidence:
Key Observations:
Substituent Effects on Activity :
- The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to 4-methoxyphenyl (e.g., ) or 4-ethoxyphenyl (e.g., ) analogs, as fluorine reduces oxidative metabolism .
- Replacement of 4-methylpiperidine with morpholine (as in ) could alter solubility and CNS penetration due to morpholine’s polar oxygen atom.
Thioether vs. Thioxo Modifications :
- The thioether linkage (-S-CH2-CO-piperidine) in the target compound may enhance stability compared to thioxo (-S=O) derivatives (e.g., ), which are prone to oxidation.
Biological Activity: While direct data for the target compound is lacking, structurally similar thienopyrimidinones exhibit cytotoxic activity against cancer cell lines (e.g., ). Isobutyl and phenyl substituents at C3/C6 () showed moderate cytotoxicity (IC50 10–50 μM), suggesting that the target compound’s 4-fluorophenyl and methylpiperidine groups may improve potency.
Synthetic Accessibility: Thienopyrimidinones are synthesized via three-step schemes involving oxazine-dione intermediates and nucleophilic substitution (e.g., ). The target compound’s synthesis likely follows analogous routes.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how can side products be minimized?
The synthesis involves multi-step reactions, with critical optimization of:
- Temperature : Reactions often proceed under reflux (e.g., 80–100°C) or at controlled room temperature, depending on precursor reactivity .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilic substitution and thioether bond formation .
- Reaction time : Extended durations (12–24 hours) improve yields but require monitoring via TLC or HPLC to prevent over-reaction .
- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate cyclization steps in thieno-pyrimidine core formation .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
A combination of spectroscopic and analytical methods is required:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-fluorophenyl, methylpiperidinyl) and confirms thioether linkage .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .
Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?
- Lipophilicity : The fluorine atom enhances membrane permeability due to its electronegativity and small size, improving cellular uptake .
- Electron-withdrawing effects : Stabilizes the thieno-pyrimidine core, reducing susceptibility to oxidative degradation .
- Bioisosteric potential : Mimics phenyl groups in target binding while offering metabolic stability .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Target selection : Prioritize enzymes/receptors with structural homology to known thieno-pyrimidine targets (e.g., kinases, GPCRs) .
- Docking software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations, focusing on key residues (e.g., ATP-binding pockets in kinases) .
- Validation : Cross-reference docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational models .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability .
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models to correlate with in vitro potency .
Q. How do structural modifications of the methylpiperidinyl group impact pharmacokinetic properties?
- Steric effects : Bulky substituents (e.g., 4-methylpiperidinyl) may hinder target binding but improve metabolic stability by shielding labile bonds .
- Solubility : Introducing hydrophilic groups (e.g., hydroxyl) on the piperidine ring enhances aqueous solubility but may reduce blood-brain barrier penetration .
- SAR studies : Systematic replacement with azetidine or morpholine analogs can reveal optimal balance between potency and ADME profiles .
Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?
- DFT calculations : Model hydrolysis or oxidation pathways at different pH levels (e.g., acidic vs. physiological conditions) .
- Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC-MS to identify vulnerable sites .
Key Considerations for Data Interpretation
- Contradictory bioactivity data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- Batch variability : Ensure synthetic reproducibility by standardizing purification methods (e.g., column chromatography with consistent solvent gradients) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
